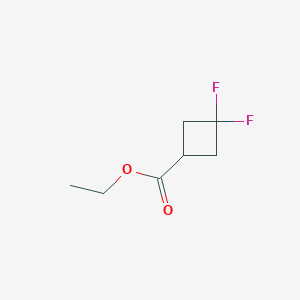

Ethyl 3,3-difluorocyclobutanecarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3,3-difluorocyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O2/c1-2-11-6(10)5-3-7(8,9)4-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSXYNSJJESDMJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(C1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681128-38-1 | |

| Record name | ethyl 3,3-difluorocyclobutane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3,3-difluorocyclobutanecarboxylate: A Key Building Block in Modern Drug Discovery

For Immediate Release

Shanghai, China – January 6, 2026 – As the landscape of medicinal chemistry evolves towards molecules with enhanced pharmacological properties, strategic building blocks that offer novel three-dimensional structures and improved metabolic stability are in high demand. Ethyl 3,3-difluorocyclobutanecarboxylate, a fluorinated carbocyclic ester, has emerged as a pivotal intermediate for the synthesis of innovative therapeutics. This technical guide provides an in-depth analysis of its properties, synthesis, applications, and safety considerations, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Rise of Fluorinated Scaffolds

The introduction of fluorine into drug candidates is a well-established strategy to modulate key physicochemical and pharmacokinetic properties.[1] The gem-difluoro group, in particular, acts as a lipophilic bioisostere for a carbonyl group or other polar functionalities, influencing molecular conformation, pKa, and metabolic stability.[2][3] this compound, with its strained four-membered ring and gem-difluoro substitution, provides a unique and desirable scaffold for medicinal chemists to explore new chemical space. Its rigid structure can help in locking in bioactive conformations, potentially leading to increased potency and selectivity of drug candidates.

Physicochemical Properties and Identification

A clear understanding of the fundamental properties of this compound is crucial for its effective use in synthesis and research.

| Property | Value | Source(s) |

| CAS Number | 681128-38-1 | [4] |

| Molecular Formula | C₇H₁₀F₂O₂ | [4] |

| Molecular Weight | 164.15 g/mol | [4] |

| Appearance | Colorless liquid | [5] |

| Boiling Point | 155 °C | [4] |

| Density | 1.16 g/mL | [4] |

| Flash Point | 47 °C | [4] |

| IUPAC Name | ethyl 3,3-difluorocyclobutane-1-carboxylate |

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through various routes. A common and effective method involves the cycloaddition of a difluorinated alkene with a malonic ester derivative, followed by subsequent chemical transformations.

Recommended Synthetic Protocol

A robust synthesis starts from the reaction of 1,1-difluoroethylene with diethyl malonate.[6] This approach provides a reliable pathway to the core cyclobutane structure.

Step 1: Cycloaddition to form Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate

In this key step, 1,1-difluoroethylene is reacted with diethyl malonate in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, in an appropriate aprotic solvent like THF. The base deprotonates the diethyl malonate to form a nucleophilic enolate, which then attacks the electron-deficient double bond of 1,1-difluoroethylene. An intramolecular nucleophilic substitution follows, leading to the formation of the cyclobutane ring.

Step 2: Decarboxylation

The resulting diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate is then subjected to saponification using a base like sodium hydroxide, followed by acidification to yield the dicarboxylic acid. Subsequent heating of the dicarboxylic acid leads to decarboxylation, affording 3,3-difluorocyclobutanecarboxylic acid.

Step 3: Esterification

Finally, the 3,3-difluorocyclobutanecarboxylic acid is esterified using ethanol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid) to yield the target compound, this compound.

Caption: Synthetic workflow for this compound.

Alternative Synthetic Routes

An alternative patented industrial preparation method involves the reaction of methyl acrylate with 1,1-dichloro-2,2-difluoroethylene, followed by hydrolysis and hydrogenation steps to obtain 3,3-difluorocyclobutanecarboxylic acid, which can then be esterified.[7]

Applications in Drug Discovery and Medicinal Chemistry

The 3,3-difluorocyclobutane moiety is a valuable motif in medicinal chemistry, offering a unique combination of properties that can lead to improved drug candidates.[3][8]

Role as a Bioisostere

The gem-difluoromethylene group is often employed as a bioisostere of a carbonyl group or a gem-dimethyl group. This substitution can enhance metabolic stability by blocking sites of oxidative metabolism. Furthermore, the high electronegativity of the fluorine atoms can influence the acidity or basicity of neighboring functional groups and modulate binding interactions with biological targets.[3]

Case Study: Ivosidenib (Tibsovo®)

A prominent example of a drug containing the 3,3-difluorocyclobutane moiety is Ivosidenib, an inhibitor of isocitrate dehydrogenase 1 (IDH1) used in the treatment of acute myeloid leukemia.[2] In the development of Ivosidenib, the gem-difluorocyclobutane group was found to be crucial for increasing metabolic stability while maintaining the drug's potency.[3] This highlights the practical utility of this building block in overcoming common challenges in drug development.

Caption: Role of the difluorocyclobutane scaffold in lead optimization.

Analytical Characterization

-

¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a quartet and a triplet) and the protons on the cyclobutane ring. The signals for the cyclobutane protons would likely appear as complex multiplets due to geminal and vicinal coupling, further complicated by coupling to the fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the carbons of the cyclobutane ring. The carbon bearing the two fluorine atoms would appear as a triplet due to one-bond C-F coupling. The other cyclobutane carbons would also exhibit coupling to the fluorine atoms.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M+) and characteristic fragmentation patterns, including the loss of the ethoxy group and fragmentation of the cyclobutane ring.

For definitive identification, it is imperative to acquire and interpret the actual analytical data for the specific batch of the compound being used.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

While a specific, comprehensive safety data sheet (SDS) for this exact compound is not universally available, related fluorinated esters and cyclobutane derivatives suggest that it should be handled with care. Potential hazards may include:

-

Flammability: The compound has a flash point of 47 °C, indicating that it is a flammable liquid.[4]

-

Toxicity: It may be harmful if swallowed, inhaled, or absorbed through the skin.[9]

-

Irritation: It may cause irritation to the skin, eyes, and respiratory tract.[9]

Recommended Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5]

-

Keep away from heat, sparks, and open flames.[10]

-

Avoid breathing vapors or mist.

-

Wash hands thoroughly after handling.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5]

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. Its unique structural and electronic properties, conferred by the gem-difluorinated cyclobutane ring, offer medicinal chemists a powerful tool to enhance the metabolic stability and fine-tune the pharmacological profile of drug candidates. The successful application of this moiety in approved drugs like Ivosidenib underscores its importance and potential for the development of next-generation therapeutics. A thorough understanding of its synthesis, properties, and handling is essential for its effective and safe utilization in the research and development of novel medicines.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ethyl 3,3-difluorocyclobutane-1-carboxylate [chembk.com]

- 5. chembk.com [chembk.com]

- 6. nbinno.com [nbinno.com]

- 7. CN105418406A - 3,3-gem-difluoro cyclobutanecarboxylic acid industrial preparation method - Google Patents [patents.google.com]

- 8. chemimpex.com [chemimpex.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to Ethyl 3,3-difluorocyclobutane-1-carboxylate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of ethyl 3,3-difluorocyclobutane-1-carboxylate, a pivotal building block in contemporary medicinal chemistry. Its proper IUPAC name is ethyl 3,3-difluorocyclobutane-1-carboxylate .[1] The strategic incorporation of the gem-difluoro-cyclobutane motif into drug candidates has been shown to significantly enhance metabolic stability and modulate key physicochemical properties, thereby improving overall pharmacological profiles. This guide will delve into the synthesis, characterization, and strategic applications of this valuable compound, offering field-proven insights and detailed experimental protocols to empower researchers in the rational design of next-generation therapeutics.

The Strategic Advantage of the 3,3-Difluorocyclobutane Moiety in Medicinal Chemistry

The introduction of fluorine into drug molecules is a well-established strategy to enhance a multitude of properties, including metabolic stability, binding affinity, and lipophilicity. The 3,3-difluorocyclobutane unit, in particular, offers a unique three-dimensional scaffold that acts as a bioisostere for various functional groups, such as carbonyls or gem-dimethyl groups.

The rationale behind the efficacy of this motif lies in the profound electronic effects of the geminal fluorine atoms. These highly electronegative atoms create a dipole moment across the cyclobutane ring, influencing the molecule's interaction with biological targets and metabolic enzymes. Furthermore, the C-F bond is exceptionally strong, rendering the 3-position of the cyclobutane ring resistant to oxidative metabolism, a common pathway for drug degradation. A notable example of the successful application of this strategy is in the development of Ivosidenib, an inhibitor of isocitrate dehydrogenase 1 (IDH1), where the inclusion of the gem-difluorocyclobutane motif was critical in enhancing metabolic stability while preserving potent inhibitory activity.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of ethyl 3,3-difluorocyclobutane-1-carboxylate is essential for its effective use in synthesis and for the unambiguous characterization of its derivatives.

| Property | Value | Source |

| IUPAC Name | ethyl 3,3-difluorocyclobutane-1-carboxylate | [1] |

| CAS Number | 681128-38-1 | [1][2] |

| Molecular Formula | C₇H₁₀F₂O₂ | [2] |

| Molecular Weight | 164.15 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 99-101 °C | [2] |

| Density | 1.16 g/mL | [2] |

Spectroscopic Data for 3,3-Difluorocyclobutane-1-carboxylic Acid: [3]

-

¹H NMR (500 MHz, CDCl₃): δ = 12.11 (br s, 1 H), 3.06-2.96 (m, 1 H), 2.94-2.79 (m, 4 H).

-

¹³C NMR (125 MHz, CDCl₃): δ = 179.6, 118.0 (dd, J = 284, 271 Hz), 38.1 (t, J = 24.8 Hz), 26.0 (dd, J = 14.0, 5.7 Hz).[3]

-

¹⁹F NMR (376 MHz, CDCl₃): δ = -84.5 (d, J = 194 Hz), -97.8 (d, J = 194Hz).[3]

-

GCMS (EI): m/z = 119 [M - OH]⁺, 97 [M - CO₂H]⁺.[3]

Based on this data and standard chemical shift principles, the expected spectroscopic characteristics for ethyl 3,3-difluorocyclobutane-1-carboxylate would be:

-

¹H NMR: The appearance of a quartet around 4.1-4.2 ppm (O-CH₂) and a triplet around 1.2-1.3 ppm (CH₃) from the ethyl group, in addition to the multiplets for the cyclobutane protons between 2.8 and 3.1 ppm.

-

¹³C NMR: The carbonyl carbon (C=O) would shift slightly to around 174-175 ppm. The O-CH₂ and CH₃ carbons of the ethyl group would appear around 61 ppm and 14 ppm, respectively. The characteristic triplet for the CF₂ carbon would remain a key diagnostic signal.

-

IR Spectroscopy: A strong absorption band between 1730-1750 cm⁻¹ corresponding to the C=O stretch of the ester, and C-F stretching bands in the 1100-1300 cm⁻¹ region.

-

Mass Spectrometry: The molecular ion peak (M⁺) at m/z = 164, along with characteristic fragmentation patterns such as the loss of the ethoxy group (-OC₂H₅) to give a peak at m/z = 119.

Synthesis of Ethyl 3,3-difluorocyclobutane-1-carboxylate

The synthesis of ethyl 3,3-difluorocyclobutane-1-carboxylate is most efficiently achieved through the esterification of its corresponding carboxylic acid. The following section details a robust, two-stage synthetic approach, commencing with the preparation of the carboxylic acid precursor.

Synthesis of 3,3-Difluorocyclobutane-1-carboxylic Acid

A scalable and reliable method for the synthesis of 3,3-difluorocyclobutane-1-carboxylic acid has been reported, which can be adapted for laboratory and pilot-plant scale production. The following diagram illustrates the synthetic workflow.

Figure 1: Synthetic pathway to 3,3-difluorocyclobutane-1-carboxylic acid. This diagram outlines the key transformations from commercially available starting materials to the desired carboxylic acid precursor.

Experimental Protocol: Synthesis of 3,3-Difluorocyclobutane-1-carboxylic Acid

This protocol is adapted from established methods for the synthesis of similar cyclobutane derivatives.

-

Step 1: [2+2] Cycloaddition to form 3,3-Difluorocyclobutanone.

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (N₂ or Ar), a solution of diethyl malonate in a suitable anhydrous solvent (e.g., THF) is prepared.

-

The solution is cooled to 0 °C, and a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil) or potassium tert-butoxide (KOt-Bu) is added portion-wise.

-

After the addition is complete, the reaction mixture is stirred at 0 °C for 30 minutes.

-

1,1-Difluoroethylene gas is then bubbled through the reaction mixture at a controlled rate while maintaining the temperature at 0 °C.

-

Upon completion of the reaction (monitored by TLC or GC-MS), the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 3,3-difluorocyclobutanone.

-

-

Step 2: Oxidation to 3,3-Difluorocyclobutane-1-carboxylic Acid.

-

The crude 3,3-difluorocyclobutanone is subjected to an oxidation reaction. A haloform reaction or a Baeyer-Villiger oxidation followed by hydrolysis are common methods.

-

For a haloform reaction, the ketone is treated with sodium hypobromite (prepared in situ from bromine and sodium hydroxide) in a suitable solvent system (e.g., dioxane/water).

-

The reaction mixture is typically stirred at room temperature until the starting material is consumed.

-

The reaction is then acidified with a strong acid (e.g., concentrated HCl) to a pH of 1-2.

-

The product, 3,3-difluorocyclobutane-1-carboxylic acid, is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo to yield the desired carboxylic acid, which can be further purified by recrystallization or distillation.

-

Esterification to Ethyl 3,3-difluorocyclobutane-1-carboxylate

The final step is a classic Fischer esterification, a reliable and well-understood acid-catalyzed reaction.

Figure 2: Fischer esterification of 3,3-difluorocyclobutane-1-carboxylic acid. This diagram illustrates the final, straightforward conversion to the target ethyl ester.

Experimental Protocol: Fischer Esterification

-

Reaction Setup:

-

To a solution of 3,3-difluorocyclobutane-1-carboxylic acid (1.0 eq) in a large excess of anhydrous ethanol (which also serves as the solvent), a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%) is carefully added.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 4-16 h). The progress of the reaction should be monitored by TLC or GC-MS.

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure.

-

The residue is dissolved in diethyl ether and washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude ethyl 3,3-difluorocyclobutane-1-carboxylate is then purified by fractional distillation under reduced pressure to yield the final product as a colorless liquid.

-

Applications in Drug Discovery and Development

Ethyl 3,3-difluorocyclobutane-1-carboxylate is a versatile intermediate that can be elaborated into a wide array of more complex molecules for screening in drug discovery programs. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or reduced to the alcohol for further functionalization.

The primary value of this building block lies in its ability to introduce the metabolically robust and conformationally constrained 3,3-difluorocyclobutane scaffold into lead compounds. This can lead to:

-

Enhanced Metabolic Stability: By blocking sites of oxidative metabolism.

-

Modulation of Lipophilicity (logP): The polar nature of the C-F bonds can alter the solubility and permeability of a drug candidate.

-

Improved Binding Affinity: The unique electronic and steric properties of the fluorinated ring can lead to more favorable interactions with the target protein.

-

Fine-tuning of pKa: The inductive effect of the fluorine atoms can influence the acidity or basicity of nearby functional groups.

Conclusion

Ethyl 3,3-difluorocyclobutane-1-carboxylate is a valuable and increasingly important building block for medicinal chemists. Its strategic use allows for the rational design of drug candidates with improved pharmacokinetic and pharmacodynamic properties. The synthetic routes outlined in this guide are robust and scalable, providing a clear path for the preparation of this key intermediate. A thorough understanding of its properties and reactivity will continue to fuel the discovery and development of innovative new medicines.

References

Ethyl 3,3-difluorocyclobutanecarboxylate molecular formula

An In-depth Technical Guide to Ethyl 3,3-difluorocyclobutanecarboxylate: Synthesis, Properties, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Among the array of fluorinated motifs, the gem-difluorocycloalkane, and specifically the 3,3-difluorocyclobutane moiety, has emerged as a critical building block. This guide provides a comprehensive technical overview of this compound, a key intermediate for accessing this valuable structural unit. We will delve into its fundamental properties, detailed synthetic protocols, spectroscopic characterization, and the profound impact of the 3,3-difluorocyclobutane core on drug design, providing researchers, scientists, and drug development professionals with a practical and in-depth resource.

Introduction: The Rise of a Privileged Fluorinated Motif

This compound is a fluorinated organic compound increasingly recognized for its utility as a versatile synthetic intermediate.[1] With the molecular formula C₇H₁₀F₂O₂ , this ester provides a direct gateway to the 3,3-difluorocyclobutane scaffold, a motif that has garnered significant attention in pharmaceutical research for its unique ability to fine-tune molecular properties.[2][3]

The core value of this building block lies in the geminal difluoride substitution on the cyclobutane ring. This arrangement imparts a unique combination of polarity and lipophilicity, influences the acidity of adjacent functional groups, and can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[4][5] As the pharmaceutical industry continues to seek novel chemical matter with improved drug-like properties, understanding the synthesis and application of precursors like this compound is of paramount importance.

Physicochemical Properties and Structural Attributes

The defining feature of this compound is the CF₂ group, which acts as a lipophilic hydrogen bond acceptor and introduces a significant dipole moment into the cyclobutane ring. This influences the molecule's conformation and its interaction with biological targets.[6] The key physicochemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀F₂O₂ | [7][8] |

| Molar Mass | 164.15 g/mol | [7] |

| IUPAC Name | ethyl 3,3-difluorocyclobutane-1-carboxylate | [1] |

| CAS Number | 681128-38-1 | [1][8] |

| Boiling Point | ~155 °C | [7] |

| Density | ~1.16 g/mL | [7] |

| Appearance | Colorless liquid | [7] |

The "Gem-Difluoro" Effect in Medicinal Chemistry

The introduction of a gem-difluoro group onto a cycloalkane ring is not a trivial substitution. It has profound and predictable effects that medicinal chemists leverage to optimize drug candidates:[4][9]

-

Metabolic Stability: The C-F bond is exceptionally strong. Replacing two C-H bonds with C-F bonds at a methylene position can block oxidative metabolism at that site, thereby increasing the half-life of a drug. The development of the FDA-approved drug Ivosidenib, which contains a gem-difluorocyclobutane motif, highlighted this advantage, as the moiety was crucial for enhancing metabolic stability while preserving potency.[5]

-

pKa Modulation: The highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect. This effect can lower the pKa of nearby acidic protons (like the α-proton of the corresponding carboxylic acid) or the pKa of a protonated amine, influencing a drug's ionization state at physiological pH.[4][6]

-

Conformational Control: The steric bulk and electronic properties of the CF₂ group influence the puckering of the cyclobutane ring, which can help in locking in a specific conformation that is favorable for binding to a biological target.

-

Lipophilicity (LogP): While fluorine is highly electronegative, its effect on lipophilicity is complex. The gem-difluoro group is often considered a "lipophilic polar" motif. It can increase lipophilicity compared to a simple methylene group, yet it also introduces a local dipole that can engage in favorable interactions.[5][6]

Caption: Impact of the 3,3-Difluorocyclobutane Motif on Drug Properties.

Synthesis and Manufacturing

The synthesis of this compound is typically achieved via the corresponding carboxylic acid, 3,3-difluorocyclobutanecarboxylic acid, which serves as the key intermediate. The overall synthetic strategy involves the formation of the cyclobutane ring, introduction of the gem-difluoro unit, and subsequent esterification.

Synthetic Workflow Overview

A common and effective pathway begins with the [2+2] cycloaddition of a ketene acetal with 1,1-difluoroethylene, followed by hydrolysis and functional group manipulation. An alternative route involves the deoxofluorination of a precursor ketone.

Caption: Key Synthetic Pathways to this compound.

Experimental Protocol: Synthesis via Hydrolysis of the Ethyl Ester

This protocol describes the preparation of the precursor acid from its commercially available ethyl ester, which validates the stability of the target compound and provides a reliable method for generating the corresponding carboxylic acid for further derivatization.[10]

Step 1: Saponification of this compound

-

Reagents & Setup:

-

This compound (e.g., 40.0 g, 0.244 mol)

-

Methanol (MeOH) and Water (H₂O) in a 1:1 mixture

-

Sodium Hydroxide (NaOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

A round-bottom flask equipped with a magnetic stirrer.

-

-

Procedure:

-

Dissolve sodium hydroxide in a 1:1 mixture of methanol and water.

-

To this solution, add this compound (Ester 23) at room temperature.[10]

-

Stir the resulting mixture vigorously at room temperature for 15 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Once the reaction is complete, reduce the volume of the solvent by approximately half using a rotary evaporator.

-

Cool the remaining mixture in an ice bath and carefully acidify to pH 1 using concentrated aqueous HCl.

-

Extract the aqueous layer with dichloromethane (3 x 350 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 3,3-difluorocyclobutanecarboxylic acid. The product is typically a white solid.[10]

-

Step 2: Esterification to this compound

-

Reagents & Setup:

-

3,3-difluorocyclobutanecarboxylic acid

-

Anhydrous Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄) as a catalyst

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

A round-bottom flask equipped with a reflux condenser.

-

-

Procedure:

-

Dissolve the 3,3-difluorocyclobutanecarboxylic acid in an excess of anhydrous ethanol.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of acid).

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

-

After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3x volume of ethanol).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

-

Spectroscopic Analysis and Characterization

Rigorous characterization is essential to confirm the structure and purity of the final product. The following section details the expected spectroscopic data based on the structure of this compound and data from its closely related carboxylic acid precursor.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~4.2 | Quartet (q) | J ≈ 7.1 | -O-CH₂ -CH₃ |

| ~3.0 | Multiplet (m) | -CH -C(O)O- | ||

| ~2.85 | Multiplet (m) | -CH-CH₂ -CF₂- | ||

| ~1.3 | Triplet (t) | J ≈ 7.1 | -O-CH₂-CH₃ | |

| ¹³C NMR | ~173 | Singlet | C =O | |

| ~118 | Triplet (t) | ¹JCF ≈ 280 | C F₂ | |

| ~61 | Singlet | -O-CH₂ -CH₃ | ||

| ~38 | Triplet (t) | ²JCF ≈ 25 | -C H-C(O)O- | |

| ~36 | Triplet (t) | ²JCF ≈ 25 | -CH-C H₂-CF₂- | |

| ~14 | Singlet | -O-CH₂-CH₃ | ||

| ¹⁹F NMR | -85 to -100 | Multiplet | -CF₂ - |

Note: The ¹³C NMR signals for the fluorinated carbon and adjacent carbons appear as triplets due to coupling with the two fluorine atoms. The ¹⁹F NMR will show complex splitting due to F-F and F-H coupling.

Mass Spectrometry (MS)

Under electron ionization (EI), this compound is expected to show a molecular ion peak ([M]⁺) at m/z = 164. Key fragmentation patterns would include:

-

Loss of an ethoxy radical (-•OCH₂CH₃): [M - 45]⁺ at m/z = 119

-

Loss of an ethyl radical (-•CH₂CH₃): [M - 29]⁺ at m/z = 135

-

Loss of the carboxylate group: Resulting in the fluorinated cyclobutyl cation at m/z = 97[10]

Conclusion

This compound is more than a simple fluorinated ester; it is a high-value building block that provides access to the strategically important 3,3-difluorocyclobutane motif. Its synthesis is achievable through robust and scalable chemical pathways. The unique electronic and steric properties conferred by the gem-difluoro group make it an invaluable tool for medicinal chemists aiming to overcome challenges in drug development, particularly in enhancing metabolic stability and fine-tuning physicochemical properties. As the demand for sophisticated and optimized drug candidates grows, the utility of this and related fluorinated intermediates is set to expand, cementing their role in the future of pharmaceutical design.

References

- 1. This compound [synhet.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chembk.com [chembk.com]

- 8. ethyl 3,3-difluorocyclobutane-1-carboxylate 97% | CAS: 681128-38-1 | AChemBlock [achemblock.com]

- 9. researchgate.net [researchgate.net]

- 10. 3,3-Difluorocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

Ethyl 3,3-difluorocyclobutanecarboxylate 1H NMR data

An In-Depth Technical Guide to the ¹H NMR Spectroscopy of Ethyl 3,3-difluorocyclobutanecarboxylate

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone for determining molecular structure. This guide provides a detailed exploration of the ¹H NMR data for this compound, a compound of interest in synthetic and medicinal chemistry due to the presence of the synthetically valuable difluorocyclobutane motif.

The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, making fluorinated compounds highly sought after in pharmaceutical and agrochemical research.[1][2] Consequently, a thorough understanding of their NMR spectra is crucial for their unambiguous characterization.[3][4][5]

Predicted ¹H NMR Spectral Data

While a publicly available experimental spectrum for this compound is not readily found, a detailed prediction of its ¹H NMR spectrum can be derived from fundamental principles and analysis of structurally related compounds. The predicted data is summarized below and will be discussed in detail.

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 | ~ 3.10 | quintet | ~ 8.5 | 1H |

| H-2, H-2' | ~ 2.85 | multiplet (triplet of triplets) | JHF ≈ 10, JHH ≈ 8.5 | 4H |

| -OCH₂CH₃ | 4.15 | quartet | JHH = 7.1 | 2H |

| -OCH₂CH₃ | 1.25 | triplet | JHH = 7.1 | 3H |

Structural Analysis and Spectral Interpretation

The structure of this compound presents distinct proton environments that give rise to a characteristic ¹H NMR spectrum. The presence of two highly electronegative fluorine atoms profoundly influences the chemical shifts and coupling patterns of the cyclobutane ring protons.

Caption: Molecular structure of this compound with proton labeling.

Cyclobutane Ring Protons:

-

H-1 (Methine Proton): The proton on the carbon bearing the ester group (C1) is expected to be the most deshielded of the ring protons due to the electron-withdrawing effect of the carboxyl group. It is predicted to appear around δ 3.10 ppm . This proton is coupled to the four adjacent methylene protons (H-2, H-2', H-4, H-4'), and assuming similar coupling constants, it should appear as a quintet .

-

H-2, H-2', H-4, H-4' (Methylene Protons): These four protons are chemically equivalent due to symmetry. They are adjacent to the carbon with two fluorine atoms. The high electronegativity of fluorine causes a significant deshielding effect, shifting these protons downfield.[3] Furthermore, these protons will exhibit geminal coupling to the fluorine atoms (²JHF). This will split the signal into a triplet. Each peak of this triplet will then be further split by the adjacent methine proton (H-1) into triplets, resulting in a complex triplet of triplets pattern centered around δ 2.85 ppm .

Ethyl Ester Protons:

The signals for the ethyl group are characteristic and well-established in the literature.[6][7][8][9][10]

-

Methylene Protons (-OCH₂CH₃): These protons are adjacent to the ester oxygen, which deshields them. They are expected to appear as a quartet around δ 4.15 ppm due to coupling with the three methyl protons.

-

Methyl Protons (-OCH₂CH₃): The terminal methyl protons are the most shielded in the molecule and are expected to appear as a triplet around δ 1.25 ppm due to coupling with the two methylene protons.

Caption: Spin-spin coupling relationships in this compound.

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Chloroform-d (CDCl₃) is a common first choice for its ability to dissolve a wide range of organic compounds.[11][12]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required. Modern spectrometers can also reference to the residual solvent peak.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Spectral Width: A standard spectral width for ¹H NMR (e.g., 20 ppm, centered around 5 ppm) will be adequate.

-

Acquisition Time (AQ): Set to at least 2-3 seconds to ensure good resolution.

-

Relaxation Delay (D1): A delay of 1-2 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a longer delay (5 times the longest T₁ of the protons of interest) is necessary.

-

Number of Scans (NS): For a sample of this concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale by setting the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the peaks to determine the relative number of protons for each signal.

-

Analyze the multiplicities and coupling constants to confirm the structure.

-

Trustworthiness and Self-Validation

The predicted ¹H NMR data is built upon the foundational principles of NMR spectroscopy and is consistent with data for analogous structures. The self-validating nature of an experimental protocol lies in the consistency of the obtained data. The integration of the signals should correspond to the number of protons in each environment (1:4:2:3). The coupling patterns (quintet, triplet of triplets, quartet, triplet) must be consistent with the neighboring proton and fluorine environments. Any significant deviation from this predicted pattern would warrant further investigation into the sample's purity or structural assignment.

References

- 1. researchgate.net [researchgate.net]

- 2. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. biophysics.org [biophysics.org]

- 5. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. sciepub.com [sciepub.com]

- 9. aocs.org [aocs.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. kgroup.du.edu [kgroup.du.edu]

In-Depth Technical Guide to the ¹³C NMR Analysis of Ethyl 3,3-difluorocyclobutanecarboxylate

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 3,3-difluorocyclobutanecarboxylate, a key building block in contemporary drug discovery and development. The unique structural features of this molecule, particularly the gem-difluorinated cyclobutane ring, present a distinctive and informative ¹³C NMR spectrum. This document will delve into the theoretical principles, practical considerations for spectral acquisition, and a detailed interpretation of the chemical shifts and carbon-fluorine coupling constants. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and quality control of fluorinated organic compounds.

Introduction: The Significance of Fluorinated Cyclobutanes in Medicinal Chemistry

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. This has made organofluorine compounds, particularly those containing fluorinated carbocyclic rings, highly valuable in the design of novel therapeutics. This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its rigid, puckered cyclobutane core, combined with the strong electron-withdrawing effects of the gem-difluoro group, imparts unique conformational constraints and metabolic stability to drug candidates.

¹³C NMR spectroscopy is an indispensable tool for the unambiguous structural characterization of such molecules. The presence of fluorine introduces characteristic splitting patterns in the ¹³C NMR spectrum due to through-bond scalar coupling (J-coupling) between the ¹³C and ¹⁹F nuclei. A thorough understanding of these spectral features is paramount for verifying the structure and purity of this compound and its derivatives.

Deciphering the ¹³C NMR Spectrum: A Peak-by-Peak Analysis

The ¹³C NMR spectrum of this compound is expected to exhibit six distinct resonances, corresponding to the seven carbon atoms in the molecule. The symmetry of the difluorocyclobutane ring renders the two methylene carbons (C2 and C4) chemically equivalent. The presence of fluorine atoms leads to characteristic splitting of the signals for the carbons in the cyclobutane ring.

Predicted Chemical Shifts and Multiplicities

The chemical shift of a carbon nucleus is highly sensitive to its local electronic environment. The electron-withdrawing fluorine atoms and the ester functionality significantly influence the chemical shifts of the carbons in this compound.

| Carbon Atom | Predicted Chemical Shift (δ) in ppm | Multiplicity due to ¹⁹F Coupling | Notes |

| Carbonyl (C=O) | ~170-175 | Singlet | The carbonyl carbon is too far from the fluorine atoms to exhibit significant coupling. |

| C1 (Methine) | ~40-45 | Triplet | This carbon is two bonds away from two fluorine atoms (²JCF), resulting in a triplet. |

| C2 & C4 (Methylenes) | ~35-40 | Triplet | These equivalent carbons are two bonds away from two fluorine atoms (²JCF), leading to a triplet. |

| C3 (Difluorinated) | ~115-125 | Triplet | This carbon is directly bonded to two fluorine atoms (¹JCF), resulting in a prominent triplet with a large coupling constant. The high chemical shift is due to the strong deshielding effect of the two fluorine atoms. |

| O-CH₂ (Ethyl) | ~60-65 | Singlet | These carbons in the ethyl ester group are generally not affected by the fluorine atoms on the cyclobutane ring. |

| CH₃ (Ethyl) | ~14-16 | Singlet |

Note: These are predicted ranges and actual values can vary based on the solvent and experimental conditions.

The Influence of Carbon-Fluorine Coupling Constants (ⁿJCF)

A key feature of the ¹³C NMR spectrum of fluorinated compounds is the presence of C-F coupling.[1] The magnitude of the coupling constant is dependent on the number of bonds separating the carbon and fluorine atoms.

-

One-bond coupling (¹JCF): This is the largest coupling and is observed for the carbon atom directly bonded to the fluorine atoms (C3). The expected value for a CF₂ group is typically in the range of 240-290 Hz.

-

Two-bond coupling (²JCF): Carbons adjacent to the CF₂ group (C1, C2, and C4) will exhibit two-bond coupling. These values are significantly smaller, generally in the range of 20-30 Hz.

-

Three-bond and longer-range couplings (³JCF, ⁴JCF): These couplings are usually smaller (0-10 Hz) and may not always be resolved.

The multiplicity of a carbon signal due to coupling with 'n' equivalent fluorine atoms is given by the rule 2nI+1, where I is the spin quantum number of ¹⁹F (I=1/2). For the two equivalent fluorine atoms in this compound, the multiplicity will be 2(2)(1/2) + 1 = 3, resulting in a triplet.

Caption: Molecular structure of this compound showing through-bond C-F couplings.

Experimental Protocol for High-Quality ¹³C NMR Data Acquisition

Acquiring a high-quality ¹³C NMR spectrum of this compound requires careful consideration of the experimental parameters. The following is a recommended protocol for a standard NMR spectrometer.

Sample Preparation

-

Sample Concentration: Dissolve 20-50 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent. Other deuterated solvents like acetone-d₆ or dimethyl sulfoxide-d₆ can also be used depending on the sample's solubility and the desired experimental temperature.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

Spectrometer Setup and Parameters

The following parameters are a starting point and may need to be optimized based on the specific instrument and sample concentration.

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgpg30 or similar | A standard proton-decoupled ¹³C experiment with a 30° pulse angle to allow for a shorter relaxation delay. |

| Number of Scans (NS) | 1024 or higher | A sufficient number of scans is crucial to achieve a good signal-to-noise ratio, especially for the quaternary carbonyl carbon. |

| Relaxation Delay (D1) | 2 seconds | A delay of 1-2 seconds is generally adequate to allow for sufficient relaxation of the carbon nuclei between pulses. |

| Acquisition Time (AQ) | 1-2 seconds | This determines the resolution of the spectrum. |

| Spectral Width (SW) | 250 ppm (e.g., -25 to 225 ppm) | A wide spectral width is necessary to encompass all carbon signals, from the aliphatic to the carbonyl region. |

| Decoupling | Proton broadband decoupling | To simplify the spectrum by removing ¹H-¹³C couplings, resulting in single peaks for each carbon (before considering ¹⁹F coupling). |

Data Processing

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration (if required).

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the solvent residual peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

Caption: Experimental workflow for ¹³C NMR analysis.

Conclusion

The ¹³C NMR analysis of this compound provides a wealth of structural information that is critical for its application in research and development. The characteristic chemical shifts and, most notably, the carbon-fluorine coupling patterns serve as a definitive fingerprint for this important synthetic intermediate. By following the outlined experimental protocols and understanding the principles of spectral interpretation, researchers can confidently verify the identity and purity of this compound, ensuring the integrity of their subsequent synthetic endeavors. This guide serves as a practical resource for scientists and professionals in the field of drug discovery, enabling them to effectively utilize ¹³C NMR spectroscopy in their work with fluorinated molecules.

References

Introduction: The Vibrational Signature of a Fluorinated Cyclobutane Ester

An In-depth Technical Guide to the Infrared Spectroscopy of Ethyl 3,3-difluorocyclobutanecarboxylate

This guide provides an in-depth analysis of the infrared (IR) spectrum of this compound, a key building block in modern medicinal chemistry and materials science. As researchers, scientists, and drug development professionals, understanding the vibrational characteristics of this molecule is paramount for structural confirmation, purity assessment, and reaction monitoring. This document moves beyond a simple peak listing, delving into the causal relationships between molecular structure and spectral features, grounded in established spectroscopic principles.

This compound presents a unique combination of three critical functionalities, each with a distinct infrared signature: an ester group , a strained cyclobutane ring , and a geminal difluoride substitution. The interplay of these groups—specifically the electronic effects of the fluorine atoms and the ring strain of the cyclobutane—creates a characteristic IR spectrum. Infrared spectroscopy serves as a rapid, non-destructive, and highly informative tool for verifying the presence and integrity of this molecular architecture. The following sections will deconstruct the spectrum, assigning major absorption bands to their corresponding molecular vibrations.

Core Principles: Interpreting Molecular Vibrations

An infrared spectrum arises from the absorption of IR radiation by a molecule, which excites it to a higher vibrational state. These vibrations are primarily categorized as stretching (changes in bond length) and bending (changes in bond angle). The frequency of these vibrations, and thus the position of the absorption peak (reported in wavenumbers, cm⁻¹), is determined by the bond's strength (force constant) and the masses of the connected atoms.[1]

Several factors perturb these fundamental frequencies:

-

Ring Strain: Incorporating a functional group into a small ring, such as a four-membered cyclobutane, increases the vibrational frequency of exocyclic double bonds.[2][3] This is due to the ring's preference for s-character in its internal C-C bonds, which consequently increases the s-character and strength of the exocyclic C=O bond.

-

Inductive Effects: Electronegative atoms, like fluorine, can pull electron density through sigma bonds. This inductive effect can alter the bond strengths and dipole moments of nearby functional groups, influencing their IR absorption frequencies and intensities.

-

Vibrational Coupling: When two vibrations have similar frequencies and are located in close proximity within a molecule, they can couple, resulting in shifts in their expected frequencies.

Detailed Spectral Analysis and Peak Assignment

The IR spectrum of this compound is best analyzed by dissecting the contributions of its constituent parts.

The Ester Functional Group: A Trio of Intense Absorptions

The ethyl ester group is the source of the most prominent peaks in the spectrum, often referred to as the "Rule of Three" for esters due to three characteristically strong bands.[4]

-

C=O Carbonyl Stretch: The carbonyl (C=O) stretching vibration in saturated, acyclic esters typically appears as a strong, sharp band in the 1750-1735 cm⁻¹ region.[5][6] For this compound, the C=O group is attached to a strained four-membered ring. This ring strain is known to increase the carbonyl stretching frequency by approximately 50-60 cm⁻¹.[2] Therefore, the C=O stretch for this molecule is anticipated to be at a higher wavenumber than a typical acyclic ester, likely in the 1745-1765 cm⁻¹ range. The geminal difluoride at the 3-position exerts a minor electron-withdrawing inductive effect, which would also contribute to a slight increase in this frequency.

-

C-O Stretching Vibrations: Esters possess two distinct C-O single bond stretches that are strong and diagnostically valuable.[4][5]

-

The first, an asymmetric C-C-O stretching mode involving the carbonyl carbon, ester oxygen, and the alpha-carbon of the ring, is found in the 1210-1160 cm⁻¹ region.[4]

-

The second, an O-C-C stretching mode involving the ester oxygen and the ethyl group carbons, appears at a lower frequency, generally between 1100-1030 cm⁻¹ .[4]

-

The Difluorocyclobutane Core: C-F and Ring Vibrations

The fluorinated cyclobutane ring provides a set of unique and intense absorptions that confirm its presence.

-

C-F Stretching Vibrations: The carbon-fluorine bond gives rise to some of the most intense absorptions in an IR spectrum due to the large change in dipole moment during vibration.[1] For a geminal difluoride (CF₂) group, two distinct stretching vibrations are expected: an asymmetric stretch and a symmetric stretch. These absorptions are typically found in the broad 1400-1000 cm⁻¹ region.[7] Specifically for fluorinated cyclic compounds, strong C-F stretching bands have been observed between 1360 cm⁻¹ and 1150 cm⁻¹.[7] In the spectrum of this compound, one can expect very strong, sharp absorptions in the 1300-1100 cm⁻¹ range. This region will significantly overlap with the C-O stretching bands of the ester, resulting in a complex but highly characteristic pattern of intense peaks.

-

Cyclobutane Ring Modes: The cyclobutane ring itself has characteristic vibrational modes, including CH₂ scissoring and ring puckering, though these are often of weak to medium intensity and less diagnostically reliable than the primary functional group absorptions.[8]

Alkyl C-H Vibrations

The ethyl group and the methylene groups of the cyclobutane ring contribute to the typical C-H stretching and bending regions.

-

C-H Stretching: Expect medium-to-strong absorptions in the 2850-3000 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of sp³-hybridized C-H bonds.[9]

-

C-H Bending: Weaker bending (scissoring and rocking) vibrations for the CH₂ and CH₃ groups will appear in the 1470-1370 cm⁻¹ region.

Summary of Characteristic IR Peaks

The expected IR absorption peaks for this compound are summarized below.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group Moiety |

| 2850-3000 | Medium | C-H Stretch (sp³) | Ethyl & Cyclobutane CH₂ |

| 1745-1765 | Strong | C=O Stretch (ring strain shifted) | Ester Carbonyl |

| 1470-1370 | Weak | C-H Bend | Ethyl & Cyclobutane CH₂ |

| ~1300-1100 | Very Strong | Asymmetric & Symmetric C-F Stretches | Geminal Difluoride (CF₂) |

| ~1210-1160 | Strong | Asymmetric C-C-O Stretch | Ester (Carbonyl side) |

| ~1100-1030 | Strong | O-C-C Stretch | Ester (Ethyl side) |

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

This protocol describes the use of a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory, a modern and efficient method for liquid sample analysis.

Objective: To obtain a clean, reproducible IR spectrum of neat this compound.

Methodology:

-

Instrument Preparation & Background Scan:

-

Causality: The instrument must be purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference, which absorb strongly in the IR region.

-

Protocol: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Use a solvent like isopropanol to wipe the crystal, ensuring it is completely dry before proceeding.

-

Protocol: Collect a background spectrum (e.g., 32 scans at a resolution of 4 cm⁻¹). This is a critical self-validating step; the instrument measures the ambient environment, and this spectrum is subsequently subtracted from the sample spectrum to ensure that only the sample's absorptions are reported.

-

-

Sample Application:

-

Causality: Proper contact between the liquid sample and the ATR crystal is essential for the evanescent wave to penetrate the sample effectively, ensuring a strong and representative signal.

-

Protocol: Place a single drop of this compound directly onto the center of the ATR crystal. If the ATR unit has a pressure arm, lower it to ensure consistent contact, but avoid excessive force.

-

-

Data Acquisition:

-

Causality: Co-adding multiple scans improves the signal-to-noise ratio, resulting in a higher quality spectrum where weak peaks are clearly distinguishable from baseline noise. A resolution of 4 cm⁻¹ is standard for routine analysis and provides sufficient detail for functional group identification.

-

Protocol: Collect the sample spectrum using the same acquisition parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution).

-

-

Data Processing and Cleaning:

-

Causality: The raw ATR spectrum may have slight variations in peak position and intensity due to the nature of the measurement. An ATR correction algorithm corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum appear more like a traditional transmission spectrum.

-

Protocol: Apply a standard ATR correction function available in the spectrometer software. Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline. Label the significant peaks with their wavenumber values.

-

Visualization: Structure-Spectrum Correlation

The following diagram illustrates the direct relationship between the molecular structure of this compound and its key IR absorption regions.

Caption: Correlation of functional groups in this compound with their IR peaks.

Conclusion

The infrared spectrum of this compound is defined by a series of highly characteristic and intense absorption bands. The key diagnostic peaks are the ring strain-shifted carbonyl (C=O) stretch above 1745 cm⁻¹ and the complex, very strong absorption region between 1300 cm⁻¹ and 1030 cm⁻¹, which arises from the overlapping C-F and C-O stretching vibrations. These features, combined with the expected C-H stretches, provide a definitive fingerprint for structural confirmation. By understanding the underlying principles and following a robust experimental protocol, researchers can confidently leverage IR spectroscopy for the reliable characterization of this important fluorinated building block.

References

- 1. sci.tanta.edu.eg [sci.tanta.edu.eg]

- 2. Infrared Spectrometry [www2.chemistry.msu.edu]

- 3. chem.pg.edu.pl [chem.pg.edu.pl]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 7. [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]

Ethyl 3,3-difluorocyclobutanecarboxylate mass spectrometry fragmentation

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 3,3-difluorocyclobutanecarboxylate

Executive Summary

This compound is a significant building block in medicinal chemistry, valued for the introduction of the gem-difluorocyclobutane motif, which can enhance metabolic stability and binding affinity in drug candidates. Understanding its structural properties is paramount, and mass spectrometry (MS) is the definitive tool for this purpose. This guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pathways for this molecule. Lacking direct experimental spectra in public literature, this analysis is built upon foundational principles of mass spectrometry and data from structurally related compounds, including ethyl esters, cyclobutane derivatives, and organofluorine molecules. We will explore the characteristic cleavages of the ester group, the unique fragmentation patterns of the strained cyclobutane ring, and the influence of the electronegative fluorine atoms. This document serves as a predictive guide for researchers, offering detailed mechanistic insights, a proposed experimental protocol for data acquisition, and a framework for interpreting the resulting mass spectrum.

Introduction

The Significance of this compound in Medicinal Chemistry

The incorporation of fluorine into drug molecules is a widely used strategy to modulate physicochemical and pharmacokinetic properties. The 3,3-difluorocyclobutane moiety, in particular, offers a rigid, sp³-rich scaffold that can act as a bioisostere for other chemical groups, improving properties like metabolic stability, lipophilicity, and membrane permeability. This compound serves as a key precursor for introducing this valuable motif, making its unambiguous identification and characterization essential in synthetic and developmental workflows.

The Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio (m/z) of ionized molecules. In the context of drug development and synthesis, it is used to confirm the identity of a compound by determining its molecular weight and to elucidate its structure by analyzing the fragmentation patterns that arise from the breakdown of the molecular ion.[1] Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the molecule, leading to extensive and reproducible fragmentation that serves as a molecular "fingerprint".[2]

Predicted Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₁₀F₂O₂ |

| Molecular Weight | 164.15 g/mol |

| Monoisotopic Mass | 164.0645 u |

| Structure | This compound |

Core Principles of Electron Ionization Mass Spectrometry (EI-MS)

Ionization and the Molecular Ion

In EI-MS, the analyte molecule is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M•⁺).[1] The m/z value of this ion corresponds to the molecular weight of the analyte. For cyclic compounds, the molecular ion peak is often more intense than for their acyclic counterparts due to the ring's stability.[3] However, for some fluorinated compounds, the molecular ion can be weak or even absent.[4][5]

Fundamental Fragmentation Mechanisms

The energetic molecular ion undergoes a series of unimolecular decomposition reactions, breaking covalent bonds to form smaller, more stable fragment ions. The most favored fragmentation pathways are those that cleave the weakest bonds or lead to the formation of the most stable products (e.g., resonance-stabilized cations or stable neutral losses).[1][6]

Influence of Functional Groups

-

Esters: Ethyl esters commonly fragment via cleavage of the bonds adjacent to the carbonyl group. This includes the loss of the alkoxy group (-OR) to form a stable acylium ion, or rearrangements like the McLafferty rearrangement.[7][8]

-

Cycloalkanes: Strained rings like cyclobutane tend to fragment in a way that relieves ring strain. A characteristic fragmentation is the cleavage of the ring to lose a stable neutral molecule, such as ethylene (C₂H₄).[9]

-

Organofluorine Compounds: The presence of fluorine introduces unique fragmentation pathways, including the loss of a fluorine radical (M-19) or the neutral molecule hydrogen fluoride (HF, M-20).[3]

Predicted Mass Spectrum and Fragmentation Analysis

The fragmentation of this compound is predicted to be a composite of the patterns characteristic of its constituent parts.

The Molecular Ion (M•⁺)

The molecular ion is expected at m/z 164 . Due to the stability conferred by the cyclic structure, this peak should be observable, though its intensity may be reduced by the presence of the electronegative fluorine atoms, which can promote facile fragmentation.

Primary Fragmentation Pathways

The fragmentation of the M•⁺ at m/z 164 can be categorized into three main competing pathways: cleavage of the ester, fragmentation of the ring, and loss of fluorine.

This pathway is initiated by the ionization of one of the oxygen atoms.

-

Loss of the Ethoxy Radical (•OC₂H₅): Alpha-cleavage resulting in the loss of the ethoxy radical (mass 45) is a highly favorable process for ethyl esters.[6] This would produce the stable 3,3-difluorocyclobutanecarbonyl acylium ion at m/z 119 . This ion is expected to be a major peak, potentially the base peak.

-

Loss of Ethylene (C₂H₄): A rearrangement process can lead to the loss of a neutral ethylene molecule (mass 28) and the formation of a 3,3-difluorocyclobutanecarboxylic acid radical cation at m/z 136 . This is analogous to the process seen in other ethyl esters.[6]

-

Loss of the Ethyl Radical (•C₂H₅): Cleavage of the C-O bond can result in the loss of an ethyl radical (mass 29), leading to an ion at m/z 135 .

This pathway is driven by the inherent strain of the four-membered ring.

-

Loss of Difluoroethene (C₂H₂F₂): A retro [2+2] cycloaddition is a classic fragmentation pathway for cyclobutane derivatives.[9] This would involve the cleavage of the ring to eliminate a neutral molecule of 1,1-difluoroethene (mass 64). This would result in the formation of an ethyl acrylate radical cation at m/z 100 .

-

Loss of Ethylene (C₂H₄): Alternatively, the ring could cleave to lose a neutral ethylene molecule (mass 28), leading to a fragment ion at m/z 136 . The structure of this ion would be an isomer of that formed by ester rearrangement, but its formation through this distinct pathway is plausible.

The high electronegativity of fluorine makes these pathways common in fluorinated compounds.

-

Loss of Hydrogen Fluoride (HF): The elimination of a stable neutral HF molecule (mass 20) is a very common fragmentation pathway for compounds containing both fluorine and hydrogen.[3] This would produce an ion at m/z 144 .

-

Loss of a Fluorine Radical (•F): Direct cleavage of a C-F bond to lose a fluorine radical (mass 19) is also possible, yielding an ion at m/z 145 .

Summary of Key Predicted Fragment Ions

| m/z | Proposed Identity | Origin |

| 164 | [M]•⁺ | Molecular Ion |

| 145 | [M - F]⁺ | Loss of a fluorine radical |

| 144 | [M - HF]•⁺ | Loss of hydrogen fluoride |

| 136 | [M - C₂H₄]•⁺ | Loss of ethylene (from ring or ester) |

| 135 | [M - C₂H₅]⁺ | Loss of ethyl radical |

| 119 | [M - OC₂H₅]⁺ | Loss of ethoxy radical (Acylium ion) |

| 100 | [M - C₂H₂F₂]•⁺ | Loss of difluoroethene (Retro [2+2]) |

| 75 | [C₃H₂FO]⁺ | Further fragmentation of m/z 119 |

| 64 | [C₂H₂F₂]•⁺ | Difluoroethene radical cation |

Bolded entries represent fragments expected to be of high abundance.

Proposed Fragmentation Mechanisms

Visualizing the flow of electrons provides a clearer understanding of how these key fragments are formed.

Formation of the Acylium Ion (m/z 119)

This mechanism represents a classic alpha-cleavage adjacent to the carbonyl group, which is highly favored in esters.

Caption: Formation of the m/z 119 acylium ion via loss of an ethoxy radical.

Ring Fragmentation via Retro [2+2] Cycloaddition

This pathway is characteristic of the cyclobutane ring and is driven by the release of ring strain.

Caption: Formation of the m/z 100 ion via loss of difluoroethene.

Experimental Protocol for Mass Spectrometric Analysis

To validate these predictions, the following experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS) is proposed.

Sample Preparation

-

Prepare a 1 mg/mL stock solution of this compound in a volatile, GC-compatible solvent such as dichloromethane or ethyl acetate.

-

Create a dilute working solution (e.g., 10 µg/mL) by serial dilution from the stock solution.

-

Transfer 1 mL of the working solution into a 2 mL autosampler vial.

Instrumentation and Parameters

-

Instrument: Agilent GC-MS System (or equivalent) equipped with an electron ionization (EI) source.

-

GC Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL in split mode (e.g., 50:1 split ratio).

-

Oven Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 15°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

MS Parameters:

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Data Acquisition

-

Load the sample vial into the autosampler.

-

Set up the acquisition method using the parameters above.

-

Run a solvent blank first to ensure system cleanliness.

-

Inject the sample and acquire the data.

-

Process the resulting chromatogram and extract the mass spectrum from the peak corresponding to the analyte.

Experimental Workflow

Caption: Step-by-step workflow for the GC-MS analysis of the target compound.

Conclusion and Future Outlook

This guide outlines the theoretically-grounded fragmentation pathways for this compound under electron ionization. The primary expected fragments include the acylium ion at m/z 119 from the loss of the ethoxy group and the ion at m/z 100 resulting from a retro [2+2] cycloaddition of the cyclobutane ring. Other significant ions corresponding to the loss of HF (m/z 144) and C₂H₄ (m/z 136) are also anticipated.

Experimental verification using the provided GC-MS protocol is the critical next step. Further confirmation of these proposed mechanisms could be achieved through advanced techniques such as high-resolution mass spectrometry (HRMS) to confirm the elemental composition of each fragment and tandem mass spectrometry (MS/MS) to map the fragmentation cascade from a selected precursor ion. These data will provide an irrefutable structural confirmation essential for the progression of this valuable building block in research and development.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. whitman.edu [whitman.edu]

- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 5. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]

- 6. pharmacy180.com [pharmacy180.com]

- 7. tutorchase.com [tutorchase.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Conformational Landscape of Ethyl 3,3-difluorocyclobutanecarboxylate: A Technical Guide for Drug Development Professionals

Introduction: The Critical Role of Molecular Conformation in Drug Efficacy

In the intricate dance of drug-receptor interactions, the three-dimensional shape of a molecule is paramount. Conformational analysis, the study of the spatial arrangement of atoms in a molecule, is therefore not merely an academic exercise but a cornerstone of modern drug discovery and development. The ability of a molecule to adopt a specific low-energy conformation dictates its binding affinity to a biological target, its metabolic stability, and its overall pharmacokinetic and pharmacodynamic profile. For researchers and scientists in the pharmaceutical industry, a deep understanding of the conformational preferences of a drug candidate is thus indispensable.

This technical guide provides an in-depth exploration of the conformational analysis of Ethyl 3,3-difluorocyclobutanecarboxylate, a molecule featuring a synthetically valuable and increasingly popular scaffold in medicinal chemistry—the gem-difluorinated cyclobutane ring.[1] The presence of the rigid, puckered cyclobutane core, combined with the stereoelectronic effects of the gem-difluoro group and the conformational flexibility of the ethyl ester, creates a fascinating and complex conformational landscape. Through a synthesis of theoretical principles, experimental protocols, and computational modeling, this guide aims to equip researchers with the knowledge and methodologies to dissect the conformational behavior of this and related molecular systems.

The Puckered World of Cyclobutane: Beyond the Planar Representation

Contrary to its simplified depiction as a flat square, the cyclobutane ring is inherently non-planar.[2] A planar conformation is destabilized by significant torsional strain arising from the eclipsing of hydrogen atoms on adjacent carbon atoms.[3] To alleviate this strain, the ring adopts a "puckered" or "folded" conformation.[4] This puckering is not static; the ring rapidly interconverts between equivalent puckered conformations at room temperature.[3][5]

The degree of puckering can be described by a puckering angle (θ), which is the angle between the two planes defined by three carbon atoms each. For the parent cyclobutane molecule, this angle is approximately 29.68°.[6] The energy barrier for the interconversion between puckered forms, passing through a planar transition state, is a key parameter in understanding the ring's flexibility.

The Influence of Gem-Difluorination on Ring Puckering

The primary electronic effect of the two fluorine atoms is the introduction of strong C-F bonds with significant sigma-withdrawing character. This can alter the bond lengths and angles within the ring, thereby modifying the balance between angle strain and torsional strain that governs the puckering amplitude and inversion barrier.

The Ethyl Carboxylate Substituent: Axial vs. Equatorial Preference

The ethyl carboxylate group attached to the C1 position of the cyclobutane ring can exist in two principal orientations relative to the puckered ring: axial and equatorial.

-

Axial (ax): The substituent bond is roughly parallel to the principal axis of the ring.

-

Equatorial (eq): The substituent bond points away from the center of the ring, in the "equator" of the puckered system.

In substituted cyclohexanes, it is a well-established principle that bulky substituents preferentially occupy the more sterically spacious equatorial position to avoid unfavorable 1,3-diaxial interactions.[9][10][11] While the geometry of a puckered cyclobutane is different from a cyclohexane chair, the same fundamental steric principles apply. The axial position on a puckered cyclobutane ring brings the substituent into closer proximity with the axial hydrogen or substituent at the 3-position. Therefore, it is hypothesized that the ethyl carboxylate group in this compound will predominantly adopt the equatorial conformation to minimize steric hindrance.

The energy difference between the axial and equatorial conformers (the A-value) is a critical parameter that determines the conformational equilibrium. This equilibrium is dynamic, and both conformers will be populated at room temperature, with the ratio of populations determined by the Gibbs free energy difference (ΔG = -RTlnK).

Conformational Isomers of this compound

The combination of ring puckering and substituent orientation leads to several possible low-energy conformers for this compound. The primary equilibrium will be between the equatorial and axial conformers of the puckered ring. Furthermore, rotation around the C1-C(O) bond and the C(O)-O bond of the ethyl ester group introduces additional rotational isomers (rotamers). The interplay of these conformational degrees of freedom is visualized in the logical relationship diagram below.

Caption: Logical relationship of conformational equilibria in this compound.

Experimental Determination of Conformational Equilibria: Variable-Temperature NMR Spectroscopy